molecular formula C24H33N3O2S2 B4570470 N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Cat. No.: B4570470
M. Wt: 459.7 g/mol
InChI Key: BQBZRQPBOIZQER-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a useful research compound. Its molecular formula is C24H33N3O2S2 and its molecular weight is 459.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.20141965 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering

Thiourea derivatives, such as N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea, exhibit unique crystal structures. A study by Paisner, Zakharov, and Doxsee (2010) found that bis-thiourea derivatives demonstrate a highly conserved intramolecular hydrogen bonding pattern, creating a spiral-like structure. These structures have potential applications in crystal engineering and design (Paisner, Zakharov, & Doxsee, 2010).

Synthesis and Antihypertensive Evaluation

Ismail et al. (2021) describe the design and synthesis of new hybrids of thiourea derivatives with significant antihypertensive activity. These compounds were synthesized through a facile synthetic route and demonstrated bioavailability and compliance with Lipinski's rule of five (Ismail, El-Sayed, Rateb, & Ammar, 2021).

Anticonvulsant Activity

Thakur, Deshmukh, Jha, and Kumar (2017) explored the anticonvulsant activity of a series of urea/thiourea derivatives. Their research showed that certain compounds, especially those with chloro substitution, were effective in protecting against convulsions, indicating potential use in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).

Inhibitory Effects in Ophthalmology

Casini et al. (2000) found that thiourea derivatives, including those similar to this compound, can be potent inhibitors of carbonic anhydrase isozymes. These inhibitors demonstrated potential as topical intraocular pressure-lowering agents in ophthalmologic applications, particularly for glaucoma treatment (Casini, Scozzafava, Mincione, Menabuoni, Ilies, & Supuran, 2000).

Catalytic Properties

Russo and Lattanzi (2009) investigated the use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst for the oxidation of sulfides, demonstrating its efficacy and selectivity. This research suggests potential applications of similar thiourea compounds in catalysis (Russo & Lattanzi, 2009).

Scavenging Properties

Wasil et al. (1987) explored the scavenging properties of thiourea and its derivatives. They found that thiourea and dimethylthiourea are effective scavengers of hydroxyl radicals, suggesting their potential use in applications involving oxidative stress and radical-mediated damage (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).

Properties

IUPAC Name

1-(4-butylphenyl)-3-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S2/c1-4-5-9-20-10-12-21(13-11-20)25-24(30)26-22-14-16-23(17-15-22)31(28,29)27-18(2)7-6-8-19(27)3/h10-19H,4-9H2,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZRQPBOIZQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3C(CCCC3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea
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N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea
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N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea
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N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea
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N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea
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N-(4-butylphenyl)-N'-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.